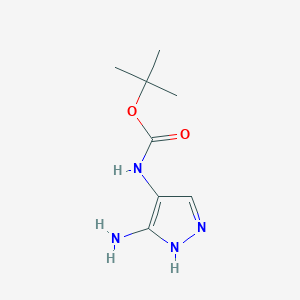

Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by the presence of a t-butyl group, an amino group, and a pyrazole ring, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Three-Component Coupling: One efficient method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.

Industrial Production Methods: The industrial production of Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can participate in substitution reactions, where the t-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted carbamates or amines.

Applications De Recherche Scientifique

Chemistry: Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of sensitive functional groups during multi-step synthesis processes.

Mécanisme D'action

The mechanism by which Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate exerts its effects is primarily through its role as a protecting group. The t-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

tert-Butyl carbamate: Similar in structure but lacks the pyrazole ring.

Benzyl carbamate: Contains a benzyl group instead of a t-butyl group.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group but has different removal conditions.

Uniqueness: Tert-butyl (3-amino-1h-pyrazol-4-yl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. Its stability and ease of removal under mild conditions make it a preferred choice in various synthetic applications .

Activité Biologique

Tert-butyl (3-amino-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4O2, with a molecular weight of approximately 186.22 g/mol. The compound contains a tert-butyl group, an amino group, and a pyrazole ring, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. Compounds with similar structures have shown promise in inhibiting specific enzymes, including proteases and kinases. The presence of the pyrazole ring enhances its ability to interact with biological targets, making it a candidate for therapeutic applications.

Potential Mechanisms Include:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: Interaction with receptors can lead to changes in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.

1. Anticancer Activity

Studies have indicated that pyrazole derivatives can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer. For instance, one study demonstrated that a related compound exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound may share similar properties .

2. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promise against various pathogens. For example, compounds structurally related to this compound demonstrated effective inhibition against strains like E. coli and Pseudomonas aeruginosa .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and molecular docking simulations are employed to evaluate binding affinities and identify specific targets within biological systems .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₁₄N₄O₂ | Anticancer, Antimicrobial |

| Tert-butyl (3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl)carbamate | C₈H₁₃N₃O₂ | Enzyme Inhibition |

| Tert-butyl (3-amino-1-(ethyl)-1H-pyrazol-4-yl)carbamate | C₉H₁₈N₄O₂ | Anticancer |

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-1H-pyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)11-5-4-10-12-6(5)9/h4H,1-3H3,(H,11,13)(H3,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJTXZMHDTCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.